1,2-Dinonadecanoyl-sn-glycero-3-phosphocholine
Overview
Description
Mechanism of Action
Target of Action
1,2-Dinonadecanoyl-sn-glycero-3-phosphocholine (PC), a type of phospholipid, primarily targets the cell membranes . It is the most common phospholipid in mammalian membranes . It is also an important component of the mucosal layer of the colon .
Mode of Action
PC has a unique chemical property that allows it to form stable bilayers and vesicles . This property enables it to encapsulate and deliver drugs to specific targets within the body . As a stabilizer and emulsifier, it can enhance the solubility and bioavailability of drugs .
Biochemical Pathways
PC functions as a surfactant within the mucus to form a hydrophobic surface, inhibiting bacterial penetrance . It is used to treat fat embolism . PC can lower the levels of cholesterol and triglycerides .
Pharmacokinetics
As a phospholipid, it is known to have good biocompatibility and biodegradability, which can enhance its bioavailability .
Result of Action
The molecular and cellular effects of PC’s action are primarily related to its role in forming cell membranes and its function as a surfactant . It can inhibit bacterial penetrance, treat fat embolism, and lower the levels of cholesterol and triglycerides .
Action Environment
The action, efficacy, and stability of PC can be influenced by various environmental factors. For instance, its ability to form stable bilayers and vesicles is dependent on the presence of water . Moreover, its stability can be affected by temperature, as it is usually stored at -20°C .
Biochemical Analysis
Biochemical Properties
1,2-Dinonadecanoyl-sn-glycero-3-phosphocholine plays a crucial role in biochemical reactions, particularly in the formation and stability of lipid bilayers. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with phospholipase D, which hydrolyzes phosphatidylcholine to produce phosphatidic acid and choline. This interaction is essential for the regulation of lipid signaling pathways. Additionally, this compound can interact with lipid-binding proteins, such as annexins, which are involved in membrane-related processes like vesicle trafficking and membrane repair .
Cellular Effects
This compound influences various cellular processes. It affects cell membrane integrity and fluidity, which in turn impacts cell signaling pathways, gene expression, and cellular metabolism. For example, the incorporation of this compound into cell membranes can alter the activity of membrane-bound receptors and enzymes, thereby modulating signal transduction pathways. This compound has also been shown to affect the expression of genes involved in lipid metabolism and inflammatory responses .
Molecular Mechanism
The molecular mechanism of action of this compound involves its incorporation into lipid bilayers, where it influences membrane properties and interactions with other biomolecules. It can bind to and modulate the activity of membrane-associated enzymes, such as phospholipases and kinases. Additionally, this compound can affect the conformation and function of membrane proteins, leading to changes in cellular signaling and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable when stored at -20°C, but it can undergo hydrolysis and oxidation over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in membrane composition and signaling pathways .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, it can enhance membrane stability and function, while at higher doses, it may cause toxic effects, such as membrane disruption and inflammation. Studies have shown that there is a threshold dose beyond which the adverse effects of this compound become significant .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to lipid metabolism. It can be hydrolyzed by phospholipases to produce nonadecanoic acid and lysophosphatidylcholine, which are further metabolized by other enzymes. This compound can also influence metabolic flux and the levels of various metabolites, such as phosphatidic acid and diacylglycerol .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed by lipid transport proteins and vesicles. It can interact with lipid-binding proteins, such as apolipoproteins, which facilitate its transport in the bloodstream. Additionally, this compound can accumulate in specific cellular compartments, such as the endoplasmic reticulum and Golgi apparatus, where it participates in lipid synthesis and trafficking .
Subcellular Localization
This compound is primarily localized in the cell membrane, where it contributes to membrane structure and function. It can also be found in other subcellular compartments, such as the endoplasmic reticulum and mitochondria, where it plays a role in lipid metabolism and energy production. The localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dinonadecanoyl-sn-glycero-3-PC can be synthesized through the esterification of glycerol with nonadecanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The resulting product is then purified through techniques such as high-performance liquid chromatography (HPLC) to ensure high purity .
Industrial Production Methods
Industrial production of 1,2-dinonadecanoyl-sn-glycero-3-PC follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to prevent oxidation and hydrolysis, ensuring the stability and purity of the final product .
Chemical Reactions Analysis
1,2-Dinonadecanoyl-sn-glycero-3-PC undergoes various chemical reactions, including:
Oxidation: This reaction can occur under the influence of oxidizing agents, leading to the formation of oxidized phospholipids.
Hydrolysis: In the presence of water and enzymes such as phospholipases, 1,2-dinonadecanoyl-sn-glycero-3-PC can be hydrolyzed to release nonadecanoic acid and glycerophosphocholine.
Substitution: This compound can undergo substitution reactions where the nonadecanoyl groups are replaced by other fatty acid chains
Scientific Research Applications
1,2-Dinonadecanoyl-sn-glycero-3-PC has a wide range of applications in scientific research:
Chemistry: It is used as a standard in lipidomics for the quantification of phosphatidylcholines.
Biology: The compound is employed in studies of lipid bilayer dynamics and membrane structure.
Medicine: It has been used in the analysis of synovial fluid in rheumatoid arthritis patients to profile lipids and lipid mediators
Industry: 1,2-Dinonadecanoyl-sn-glycero-3-PC is utilized in the formulation of lipid-based drug delivery systems
Comparison with Similar Compounds
1,2-Dinonadecanoyl-sn-glycero-3-PC can be compared with other phosphatidylcholines such as:
1,2-Didecanoyl-sn-glycero-3-phosphocholine (PC 100/100): This compound has shorter fatty acid chains and different physical properties.
1,2-Dilauroyl-sn-glycero-3-phosphocholine (PC 120/120): Similar to 1,2-dinonadecanoyl-sn-glycero-3-PC but with lauric acid chains.
1,2-Dierucoyl-sn-glycero-3-phosphocholine: Contains erucic acid and is used in studies of lipid membranes .
1,2-Dinonadecanoyl-sn-glycero-3-PC is unique due to its long nonadecanoic acid chains, which confer specific properties to the lipid bilayers it forms.
Properties
IUPAC Name |
[(2R)-2,3-di(nonadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H92NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-45(48)52-42-44(43-54-56(50,51)53-41-40-47(3,4)5)55-46(49)39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h44H,6-43H2,1-5H3/t44-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXPNBSAXZBLEC-USYZEHPZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H92NO8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
818.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 1,2-Dinonadecanoyl-sn-glycero-3-phosphocholine (PC(19:0/19:0)) serves as a recovery standard in this method []. Because it's not a naturally occurring phospholipid in soil microbes, its presence allows researchers to assess the efficiency of the entire extraction process, from initial lipid extraction to the final preparation of fatty acid methyl esters (FAMEs). By adding a known amount of PC(19:0/19:0) to the soil sample at the beginning, scientists can determine the percentage of the compound recovered after all the extraction and derivatization steps. This helps ensure the accuracy and reliability of the microbial biomass estimations based on PLFA analysis.
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